2-(4-Chloro-3-methylphenyl)ethanethiol
CAS No.:
Cat. No.: VC13514709
Molecular Formula: C9H11ClS
Molecular Weight: 186.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClS |
|---|---|
| Molecular Weight | 186.70 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenyl)ethanethiol |
| Standard InChI | InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |
| Standard InChI Key | TYLGAXXRPQXKCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CCS)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)CCS)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(4-Chloro-3-methylphenyl)ethanethiol has a molecular weight of 186.70 g/mol and the IUPAC name 2-(4-chloro-3-methylphenyl)ethanethiol. Its structure consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position, linked to an ethanethiol chain (-CH-CH-SH). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | CHClS |
| SMILES | CC1=C(C=CC(=C1)CCS)Cl |
| InChI | InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |
| InChIKey | TYLGAXXRPQXKCK-UHFFFAOYSA-N |
The chlorine atom enhances the compound’s electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring.
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves reacting 4-chloro-3-methylbenzyl chloride with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic displacement of the chloride by the hydrosulfide ion:
Key parameters include:
-
Temperature: 60–80°C for optimal yield.
-
Solvent: DMF enhances reaction efficiency due to its high polarity.
-
Purification: Column chromatography or distillation isolates the product.
Physicochemical Properties
Physical State and Stability
The compound is a liquid at room temperature with a boiling point estimated >200°C. It exhibits limited water solubility (<1 g/L) but is miscible with organic solvents like ethanol and dichloromethane. Stability concerns include:
-
Light Sensitivity: Prolonged exposure to UV light may degrade the thiol group.
-
Oxidation: Susceptible to air oxidation, forming disulfides.
Spectroscopic Data
-
IR Spectroscopy: Strong S-H stretch near 2550 cm; C-Cl stretch at 750 cm.
-
NMR: H NMR signals include a triplet for the -SH proton (δ 1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).
Reactivity and Functional Transformations
Thiol-Specific Reactions
The -SH group participates in characteristic reactions:
-
Oxidation: Forms disulfides (R-S-S-R) with HO or I.
-
Metal Coordination: Binds to transition metals (e.g., Au, Hg) via thiolate formation, relevant in catalysis.
Aromatic Ring Reactivity
The chloro-methylphenyl group undergoes electrophilic substitution:
-
Nitration: Yields nitro derivatives under HNO/HSO.
-
Friedel-Crafts Alkylation: Limited by the electron-withdrawing Cl substituent.
Comparative Analysis with Analogous Thiols
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-(4-Chlorophenyl)ethanethiol | Cl at para | Lacks methyl, lower steric hindrance |
| 2-(3-Methylphenyl)ethanethiol | CH at meta | Higher solubility, reduced electrophilicity |
The dual substitution in 2-(4-Chloro-3-methylphenyl)ethanethiol balances electronic and steric effects, enabling unique reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume